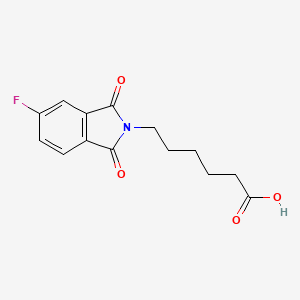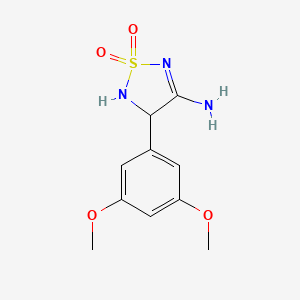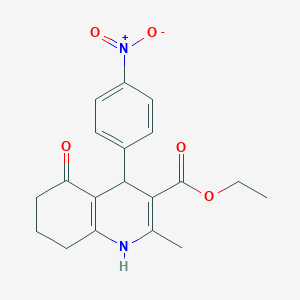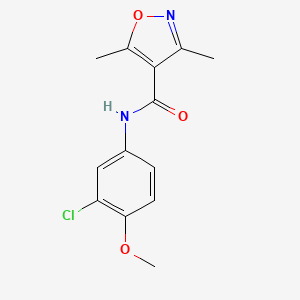
6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of isoindoline-1,3-dione and is also known as FDI-6. In
Mechanism of Action
The mechanism of action of 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation, tumor growth, and oxidative stress. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to decrease the expression of certain genes that are involved in tumor growth and metastasis. In addition, it has been shown to increase the activity of certain enzymes that play a role in antioxidant defense.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is its versatility in scientific research. It has been shown to have a wide range of potential applications, from anti-inflammatory and anti-tumor to neurodegenerative diseases. It also has a relatively low toxicity, which makes it a safer alternative to other compounds that have similar properties. However, one of the limitations of 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid and to optimize its synthesis method for greater yield and purity.
Synthesis Methods
The synthesis of 6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves a multi-step process that starts with the reaction of 5-fluoroisophthalic acid and 2-ethylhexylamine in the presence of a catalyst to form an intermediate product. This intermediate product is then subjected to further reactions to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-(5-fluoro-1,3-dioxoisoindol-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c15-9-5-6-10-11(8-9)14(20)16(13(10)19)7-3-1-2-4-12(17)18/h5-6,8H,1-4,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQHYXVAKNCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)



![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
